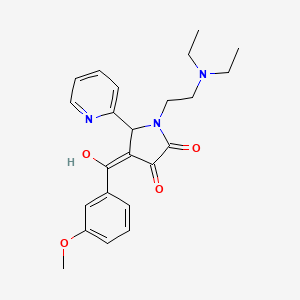
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a class of substances involved in the synthesis of various heterocyclic compounds. Research has demonstrated methodologies for synthesizing pyrrolo[3,2-d]pyrimidine derivatives, which are structurally related and synthesized from corresponding dimethyl uracils by treatment with m-chloroperoxybenzoic acid. These compounds have potential applications in developing new pharmaceuticals and materials due to their unique chemical properties (Majumdar, Das, & Jana, 1998).
Potential Pharmacological Activities
Though the specific compound does not have direct studies listed, closely related compounds have been synthesized and evaluated for various biological activities. For example, a series of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were synthesized and showed promise for antibacterial and immunobiological activities (Гейн et al., 2015). Another study synthesized 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, indicating a potential new pathway for antipsychotic drug development (Wise et al., 1987).
Structural and Optical Properties
The structural and optical properties of related heterocyclic compounds have been a subject of interest, indicating the potential for applications in material science. For instance, a study on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines highlighted their photophysical properties, suggesting their use as organic semiconductors due to the facile synthesis and promising optical characteristics (Briseño-Ortega et al., 2018).
X-Ray Crystallography Studies
X-ray crystallography studies of compounds similar in structure offer insights into their molecular configurations and potential interactions in biological systems. The crystal and molecular structure of new tetrahydrobenzo[e]pyrano[4,3-b]pyridines, for example, have been elucidated, providing a foundation for understanding the molecular basis of their activities and facilitating the design of compounds with improved efficacy and selectivity (Mironova et al., 2008).
Safety And Hazards
The safety and hazards of a specific compound depend on its structure and properties. As I couldn’t find specific information on the compound you’re interested in, I can’t provide detailed safety and hazard information. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions of research into this compound would likely depend on its observed properties and potential applications. Given the wide range of activities observed in indole derivatives, it’s possible that this compound could be studied for its potential uses in various fields, such as medicine or materials science.
Please note that this is a general analysis based on the properties of similar compounds, and the actual properties of “1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one” could vary. For a comprehensive analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-4-25(5-2)13-14-26-20(18-11-6-7-12-24-18)19(22(28)23(26)29)21(27)16-9-8-10-17(15-16)30-3/h6-12,15,20,27H,4-5,13-14H2,1-3H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOHEKVLKZUBRB-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2528340.png)
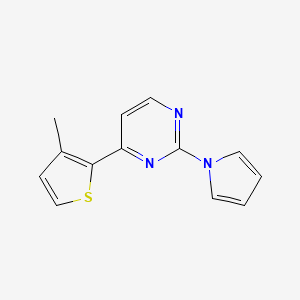
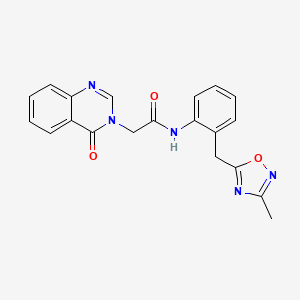
![3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea](/img/structure/B2528349.png)
![4-bromo-N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2528350.png)
![5-(3,4-Dimethoxyphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2528351.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2528352.png)
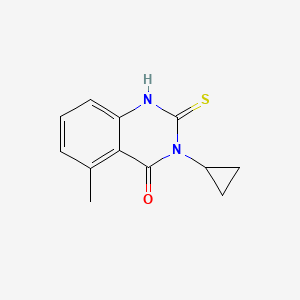
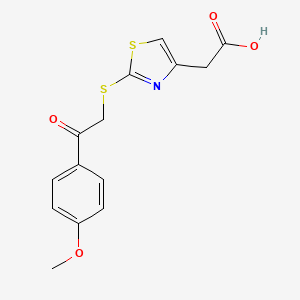
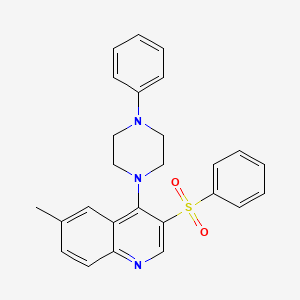
![N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528356.png)

![3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2528362.png)
![2-(Hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B2528363.png)